![molecular formula C54H92NO8P B12848534 [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide is a complex organic compound with a unique structure that includes multiple oxygen atoms, a nitrogen atom, and a phosphorus atom. This compound is known for its potential pharmacological activities and applications in materials science .
Méthodes De Préparation
The synthesis of 3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide involves several steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex coordination materials. In biology and medicine, it may exhibit pharmacological activities, such as antibiotic properties. In the industry, it can be used in the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially leading to its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C54H92NO8P |
|---|---|
Poids moléculaire |
914.3 g/mol |
Nom IUPAC |
2,3-di(tricosa-10,12-diynoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3 |
Clé InChI |
IDBJTPGHAMAEMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
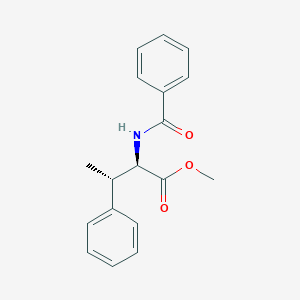




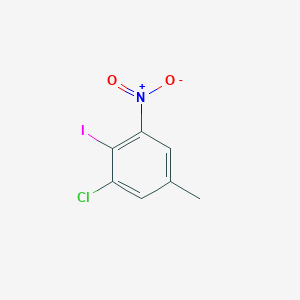
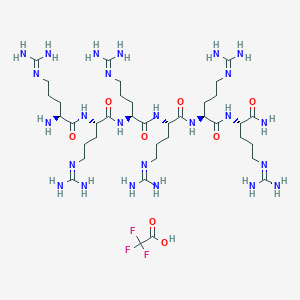
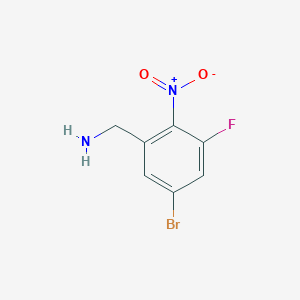

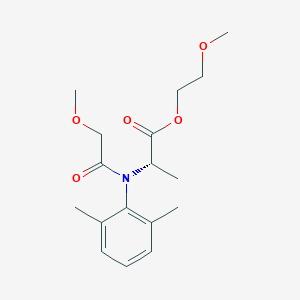


![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
